

# An In-depth Technical Guide to the Spectroscopic Data of 2-(Undecyloxy)ethanol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-(Undecyloxy)ethanol

Cat. No.: B3415720

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **2-(Undecyloxy)ethanol** (CAS No: 38471-47-5). The information herein is curated for researchers, scientists, and professionals in drug development to facilitate the identification and characterization of this compound. This document presents predicted and analogous spectroscopic data in clearly structured tables, details general experimental protocols for data acquisition, and includes a workflow diagram for spectroscopic analysis.

Molecular Structure:

Formula:  $C_{13}H_{28}O_2$  Molecular Weight: 216.37 g/mol

## Spectroscopic Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. The following tables summarize the predicted  $^1H$  and  $^{13}C$  NMR chemical shifts for **2-(Undecyloxy)ethanol**. These predictions are based on the analysis of its chemical structure and comparison with similar molecules.

Table 1: Predicted  $^1H$  NMR Data for **2-(Undecyloxy)ethanol**

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity | Integration | Assignment                                                                             |
|------------------------------------|--------------|-------------|----------------------------------------------------------------------------------------|
| ~3.71                              | t            | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -OH                                                |
| ~3.55                              | t            | 2H          | -O-CH <sub>2</sub> -CH <sub>2</sub> -OH                                                |
| ~3.45                              | t            | 2H          | CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>2</sub> -O-                  |
| ~2.50                              | s (broad)    | 1H          | -OH                                                                                    |
| ~1.58                              | quint        | 2H          | CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>8</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O- |
| ~1.26                              | m            | 16H         | CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>8</sub> -CH <sub>2</sub> -CH <sub>2</sub> -O- |
| ~0.88                              | t            | 3H          | CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>10</sub> -O-                                  |

Table 2: Predicted <sup>13</sup>C NMR Data for **2-(Undecyloxy)ethanol**

| Chemical Shift ( $\delta$ ) ppm | Assignment                                                            |
|---------------------------------|-----------------------------------------------------------------------|
| ~72.5                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -OH                               |
| ~71.8                           | CH <sub>3</sub> -(CH <sub>2</sub> ) <sub>9</sub> -CH <sub>2</sub> -O- |
| ~61.9                           | -O-CH <sub>2</sub> -CH <sub>2</sub> -OH                               |
| ~31.9                           | CH <sub>2</sub> (from undecyl chain)                                  |
| ~29.6                           | CH <sub>2</sub> (multiple from undecyl chain)                         |
| ~29.3                           | CH <sub>2</sub> (from undecyl chain)                                  |
| ~26.1                           | CH <sub>2</sub> (from undecyl chain)                                  |
| ~22.7                           | CH <sub>3</sub> -CH <sub>2</sub> -                                    |
| ~14.1                           | CH <sub>3</sub> -                                                     |

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The expected IR absorption bands for **2-(Undecyloxy)ethanol** are listed in the table below, based on the analysis of its functional groups and data from analogous compounds.

Table 3: Predicted IR Absorption Data for **2-(Undecyloxy)ethanol**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                              |
|--------------------------------|---------------|-----------------------------------------|
| 3600-3200                      | Strong, Broad | O-H stretch (alcohol)                   |
| 2955-2850                      | Strong        | C-H stretch (alkane)                    |
| 1470-1450                      | Medium        | C-H bend (alkane)                       |
| 1125-1085                      | Strong        | C-O stretch (ether and primary alcohol) |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The expected major peaks in the electron ionization (EI) mass spectrum of **2-(Undecyloxy)ethanol** are presented below.

Table 4: Predicted Mass Spectrometry Data for **2-(Undecyloxy)ethanol**

| m/z | Relative Intensity | Possible Fragment                                                     |
|-----|--------------------|-----------------------------------------------------------------------|
| 216 | Low                | [M] <sup>+</sup> (Molecular Ion)                                      |
| 201 | Medium             | [M - CH <sub>3</sub> ] <sup>+</sup>                                   |
| 187 | Medium             | [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>                     |
| 173 | Medium             | [M - C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>                     |
| 159 | Medium             | [M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>                     |
| 145 | Medium             | [M - C <sub>5</sub> H <sub>11</sub> ] <sup>+</sup>                    |
| 131 | Medium             | [M - C <sub>6</sub> H <sub>13</sub> ] <sup>+</sup>                    |
| 117 | Medium             | [M - C <sub>7</sub> H <sub>15</sub> ] <sup>+</sup>                    |
| 103 | Medium             | [M - C <sub>8</sub> H <sub>17</sub> ] <sup>+</sup>                    |
| 89  | High               | [M - C <sub>9</sub> H <sub>19</sub> ] <sup>+</sup>                    |
| 75  | High               | [CH <sub>2</sub> =O <sup>+</sup> -CH <sub>2</sub> CH <sub>2</sub> OH] |
| 45  | Very High          | [CH <sub>2</sub> CH <sub>2</sub> OH] <sup>+</sup>                     |

## Experimental Protocols

The following are general methodologies for acquiring the spectroscopic data presented above.

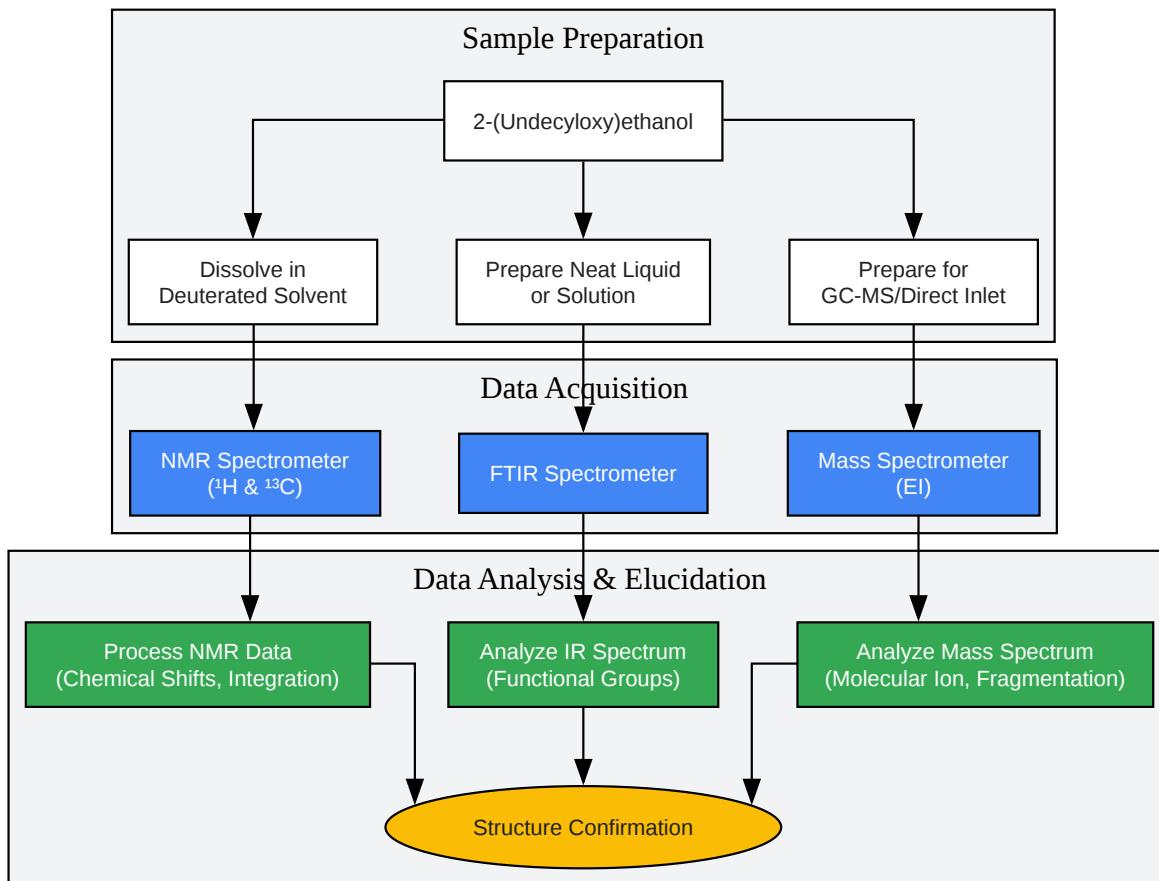
### NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Undecyloxy)ethanol** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- <sup>1</sup>H NMR Acquisition:
  - Tune and shim the instrument to optimize magnetic field homogeneity.

- Acquire a one-dimensional  $^1\text{H}$  NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .
  - Typical parameters include a 45° pulse angle and a relaxation delay of 2-5 seconds.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the  $^1\text{H}$  NMR spectrum and reference the chemical shifts to the TMS signal.

## IR Spectroscopy

- Sample Preparation:
  - Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
  - Solution: Dissolve the sample in a suitable solvent (e.g.,  $\text{CCl}_4$ ,  $\text{CS}_2$ ) that has minimal interference in the spectral regions of interest.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample holder (or the solvent).
  - Place the prepared sample in the spectrometer and acquire the sample spectrum.


- The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system, such as a direct insertion probe or a gas chromatograph (GC-MS).
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-(Undecyloxy)ethanol**.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectroscopic Data of 2-(Undecyloxy)ethanol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3415720#spectroscopic-data-nmr-ir-ms-for-2-undecyloxy-ethanol>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)